3-(3-Bromophenyl)fluoranthene
Description
3-(3-Bromophenyl)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluoranthene core substituted with a 3-bromophenyl group. The bromine atom at the 3-position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and interactions in biological systems.
Properties
Molecular Formula |
C22H13Br |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
3-(3-bromophenyl)fluoranthene |
InChI |
InChI=1S/C22H13Br/c23-15-6-3-5-14(13-15)16-11-12-21-18-8-2-1-7-17(18)20-10-4-9-19(16)22(20)21/h1-13H |
InChI Key |
MNJMBVHRXXIFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-(3-Bromophenyl)fluoranthene with structurally related halogenated aromatic compounds, focusing on synthesis, cytotoxic activity, and substituent effects.
Halogenated Chalcones :
- Compound 3 : (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (IC50 = 42.22 μg/mL) was synthesized via Claisen-Schmidt condensation under microwave irradiation (62.32% yield) .
- Compound 4 : (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (IC50 = 22.41 μg/mL) showed enhanced cytotoxicity, likely due to the bulky 4-isopropylphenyl group improving hydrophobic interactions with cellular targets .
- Compound 1 : (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (IC50 = 1,484.75 μg/mL) demonstrated significantly lower activity, highlighting the superior bioactivity of bromine over chlorine at the 3-position .
3-Bromophenyl Coumarins :
- 3-(3-Bromophenyl)-7-acetoxycoumarin exhibited anti-inflammatory activity, emphasizing the role of bromophenyl groups in modulating biological responses.
Cytotoxic Activity Against MCF-7 Cells
The table below summarizes key data for halogenated chalcones:
| Compound | Substituents | IC50 (μg/mL) | Yield (%) | Key Observation |
|---|---|---|---|---|
| 1 (4-chlorophenyl) | 4-Cl, p-tolyl | 1,484.75 | 87.03 | Low cytotoxicity |
| 2 (4-chlorophenyl) | 4-Cl, 4-tolylphenyl | 37.24 | 64.80 | Moderate activity |
| 3 (3-bromophenyl) | 3-Br, p-tolyl | 42.22 | 62.32 | Balanced potency/synthesis |
| 4 (3-bromophenyl) | 3-Br, 4-isopropylphenyl | 22.41 | 55.32 | Highest potency |
Key Findings :
- Bromine at the 3-position (Compounds 3 and 4) enhances cytotoxicity compared to chlorine at the 4-position (Compound 1) .
- Bulky substituents (e.g., 4-isopropylphenyl in Compound 4) improve activity, likely through enhanced hydrophobic binding .
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Effects : Bromine’s inductive effect increases electrophilicity, improving interactions with cellular nucleophiles.
- Steric Hindrance : The 3-bromophenyl group balances steric bulk and electronic effects, optimizing binding to molecular targets .
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., 62.32–87.03% yields) offers advantages over traditional methods, reducing reaction times and improving purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
